molecular formula C20H26N8 B12249294 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine

Cat. No.: B12249294
M. Wt: 378.5 g/mol
InChI Key: STHYHPBBWFALSY-UHFFFAOYSA-N
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Description

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a complex organic compound that features a purine base linked to a piperazine ring, which is further connected to a cyclopenta[d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopenta[d]pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Coupling with the Purine Base: The final step involves coupling the cyclopenta[d]pyrimidine-piperazine intermediate with a purine derivative, typically under conditions that promote nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or purine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine base with a cyclopenta[d]pyrimidine and piperazine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H26N8

Molecular Weight

378.5 g/mol

IUPAC Name

6-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C20H26N8/c1-20(2,3)19-25-14-6-4-5-13(14)17(26-19)27-7-9-28(10-8-27)18-15-16(22-11-21-15)23-12-24-18/h11-12H,4-10H2,1-3H3,(H,21,22,23,24)

InChI Key

STHYHPBBWFALSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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